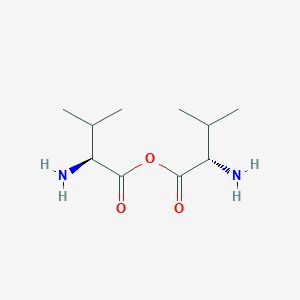![molecular formula C19H23Cl2N4O2Pt- B13151216 Dichloro[4,4'-[1,5-pentanediylbis(oxy)]bis[benzenecarboximidamide]]platinum](/img/structure/B13151216.png)
Dichloro[4,4'-[1,5-pentanediylbis(oxy)]bis[benzenecarboximidamide]]platinum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro[4,4’-[1,5-pentanediylbis(oxy)]bis[benzenecarboximidamide]]platinum is a platinum-based compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes platinum coordinated with dichloro and bis(benzenecarboximidamide) groups linked by a pentanediylbis(oxy) chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro[4,4’-[1,5-pentanediylbis(oxy)]bis[benzenecarboximidamide]]platinum typically involves the reaction of platinum precursors with the appropriate ligands. One common method involves the reaction of potassium tetrachloroplatinate(II) with 4,4’-[1,5-pentanediylbis(oxy)]bis[benzenecarboximidamide] in the presence of a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Dichloro[4,4’-[1,5-pentanediylbis(oxy)]bis[benzenecarboximidamide]]platinum undergoes various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted by other ligands, such as amines or phosphines, under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, phosphines, and thiols. These reactions typically occur in polar solvents, such as DMF or acetonitrile, at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield platinum-amine complexes, while reduction reactions can produce lower oxidation state platinum species.
科学的研究の応用
Dichloro[4,4’-[1,5-pentanediylbis(oxy)]bis[benzenecarboximidamide]]platinum has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound has been studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Research is ongoing to explore its use in chemotherapy for treating various cancers.
作用機序
The mechanism of action of Dichloro[4,4’-[1,5-pentanediylbis(oxy)]bis[benzenecarboximidamide]]platinum involves its interaction with biological molecules, such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, ultimately leading to cell death. The compound may also interact with proteins involved in cell signaling pathways, further contributing to its biological effects .
類似化合物との比較
Similar Compounds
Cisplatin: A widely used platinum-based anticancer drug with a simpler structure.
Carboplatin: Another platinum-based anticancer drug with a different ligand structure.
Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer.
Uniqueness
Dichloro[4,4’-[1,5-pentanediylbis(oxy)]bis[benzenecarboximidamide]]platinum is unique due to its complex structure, which may confer distinct chemical and biological properties compared to simpler platinum compounds. Its ability to form multiple types of interactions with biological molecules makes it a promising candidate for further research and development .
特性
分子式 |
C19H23Cl2N4O2Pt- |
|---|---|
分子量 |
605.4 g/mol |
IUPAC名 |
[4-[5-(4-carbamimidoylphenoxy)pentoxy]benzenecarboximidoyl]azanide;dichloroplatinum |
InChI |
InChI=1S/C19H23N4O2.2ClH.Pt/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23;;;/h4-11H,1-3,12-13H2,(H5-,20,21,22,23);2*1H;/q-1;;;+2/p-2 |
InChIキー |
UXWZAKIWOGEDNV-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)[NH-].Cl[Pt]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-bromo-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13151140.png)
![4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine](/img/structure/B13151148.png)
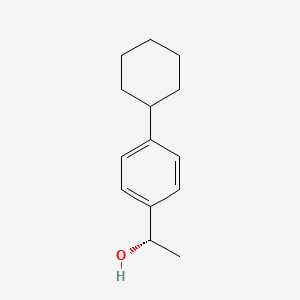
![7-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B13151159.png)
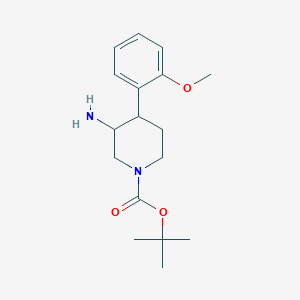
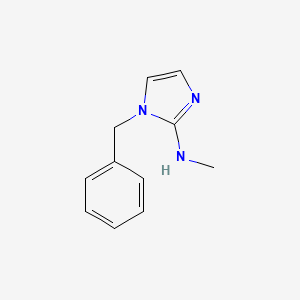


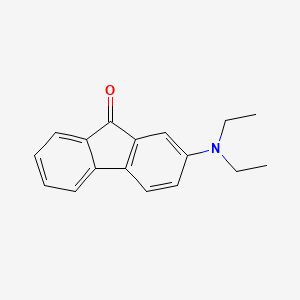
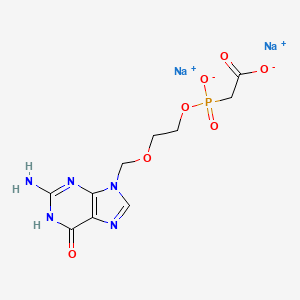

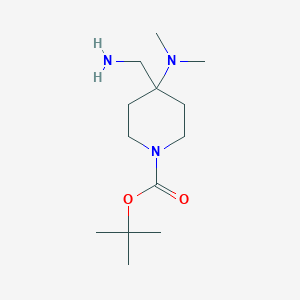
![3-Phenyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13151205.png)
